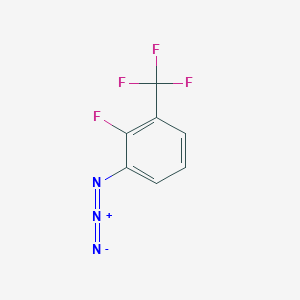
1-Azido-2-fluoro-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H3F4N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor like 1-fluoro-2-nitro-3-(trifluoromethyl)benzene is treated with sodium azide (NaN3) under appropriate conditions to replace the nitro group with an azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Azido-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Alkynes: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by cycloaddition reactions with alkynes.
Scientific Research Applications
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In bioconjugation reactions to label biomolecules.
Medicine: As a precursor for the synthesis of pharmaceutical compounds.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Azido-2-fluoro-3-(trifluoromethyl)benzene involves its ability to undergo various chemical reactions due to the presence of the azido, fluoro, and trifluoromethyl groups. These groups influence the reactivity and stability of the compound, allowing it to participate in substitution, reduction, and cycloaddition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 1-Azido-2-(trifluoromethyl)benzene
- 1-Azido-4-fluorobenzene
- 1-Azido-4-chlorobenzene
- Azidobenzene
Uniqueness
1-Azido-2-fluoro-3-(trifluoromethyl)benzene is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring. These groups significantly influence the compound’s reactivity and stability, making it a valuable building block in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C7H3F4N3 |
|---|---|
Molecular Weight |
205.11 g/mol |
IUPAC Name |
1-azido-2-fluoro-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F4N3/c8-6-4(7(9,10)11)2-1-3-5(6)13-14-12/h1-3H |
InChI Key |
VCJTXXWRATYCOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N=[N+]=[N-])F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















